molecular formula C15H26O B1671167 Elemol CAS No. 639-99-6

Elemol

Cat. No. B1671167
CAS RN: 639-99-6
M. Wt: 222.37 g/mol
InChI Key: GFJIQNADMLPFOW-VNHYZAJKSA-N
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Description

Elemol is a natural substance extracted from plants. It has a molecular formula of C15H26O . It is a principal constituent of the essential oil of Osage orange, Maclura pomifera . Elemol is also found in the essential oil of Amyris balsamifera .


Synthesis Analysis

The synthesis of Elemol involves several steps. One method starts with the regioselective epoxidation of natural extracted (−)-elemol, followed by reductive ring-opening. An intramolecular hydroalkoxylation then follows, under the I2/silane catalytic system, to construct the tetrahydrofuran ring .


Molecular Structure Analysis

Elemol has a molecular weight of 222.3663 . Its IUPAC Standard InChIKey is GFJIQNADMLPFOW-YOYPFHDYSA-N . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Elemol undergoes various chemical reactions. For instance, it has been reported that elemol can undergo dehydration under the influence of perchloric acid .


Physical And Chemical Properties Analysis

Elemol is a pale yellow to yellow solid . It has a spicy type odor . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Atopic Dermatitis Treatment

Elemol, derived from Chamaecyparis obtusa, has shown potential in treating atopic dermatitis (AD). A study by (Yang et al., 2015) revealed that elemol can reduce skin lesions, serum IgE levels, and mast cell infiltration in AD models. It also downregulated pro-inflammatory cytokines, suggesting its therapeutic potential in AD treatment due to immunosuppressive effects.

Chemistry and Structure

The absolute configuration of elemol was determined in research by (Wagh et al., 1964), contributing to the understanding of its chemical structure. This knowledge is crucial for its application in various scientific fields.

Precursor Identification

Research on Phebalium ozothamnoides by (Southwell, 1970) identified hedycaryol as the precursor of elemol. This discovery is significant for understanding the biosynthesis of elemol and its applications.

Fragrance Synthesis

(Rodrigues et al., 2018) synthesized (−)-Elemoxide, a fragrance compound, using elemol. This highlights its role in the fragrance industry and its potential in commercial applications.

Clinical Trial on Inflammatory Diseases

A study by (Delazar et al., 2013) conducted a clinical trial on Eremostachys laciniata rhizomes, containing elemol, for treating inflammatory diseases like arthritis. This research underscores elemol's potential in pharmaceutical applications.

Future Directions

Elemol has potential for various applications. For instance, it has been suggested that elemol could be used in the synthesis of environmentally friendly insecticides . Furthermore, the global Elemol market, including major regions such as North America, Europe, Asia-Pacific, and emerging markets, is expected to grow, offering potential opportunities for market players .

properties

IUPAC Name

2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3/t12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJIQNADMLPFOW-VNHYZAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H](CC[C@@]1(C)C=C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052323
Record name 2-[(1R,3S,4S)-4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)cyclohexyl]propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elemol

CAS RN

23811-48-5, 639-99-6
Record name (±)-Elemol
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Record name Elemol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Elemol
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Record name Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, (1R,3S,4S)-
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Record name 2-[(1R,3S,4S)-4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)cyclohexyl]propan-2-ol
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Record name (1S,2S,4R)-(-)-α,α-dimethyl-1-vinyl-o-menth-8-ene-4-methanol
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Record name ELEMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,940
Citations
JF Carroll, G Paluch, J Coats, M Kramer - Experimental and applied …, 2010 - Springer
… The essential oil from Amyris balsamifera (Rutaceae) and elemol, a principal constituent of … Both amyris oil and elemol were repellent to both species of ticks. Elemol did not differ …
Number of citations: 50 link.springer.com
F Kido, H Kitahara, A Yoshikoshi - The Journal of Organic …, 1986 - ACS Publications
Phytuberin lactone (14a) has been synthesized starting from elemol (2). The known indenone 5, which was prepared from 2 by a modified procedure, was autoxidized to give-hydroxy …
Number of citations: 23 pubs.acs.org
H Yang, EM Jung, C Ahn, GS Lee… - International …, 2015 - spandidos-publications.com
… In the RBL-2H3 mast cell line, elemol significantly … elemol significantly ameliorated the DNCB-induced dermal destruction in mice. The results of the present study suggested that elemol …
Number of citations: 32 www.spandidos-publications.com
W Wicki - 1959 - research-collection.ethz.ch
In der Literatur sind einige ungesättigte carbomonocyclische Sesquiterpene be¬ kannt, welche bei der Dehydrierung mit Schwefel oder mit Selen unter Ringschluss Naphthalinderivate …
Number of citations: 0 www.research-collection.ethz.ch
F Kido, H Kitahara, A Yoshikoshi - Journal of the Chemical Society …, 1981 - pubs.rsc.org
Sumwavy Phytuberin lactone, the known synthetic pro-chemists and (1) has very recently been synthesised from genitor of phytuberin, has been stereoselectively syn-ar-santonin, 2 (-)-…
Number of citations: 2 pubs.rsc.org
JI Odimegwu, O Odukoya, RK Yadav… - The Scientific World …, 2013 - hindawi.com
… Elemol was detected as the major constituent of both the Dioscorea species occupying 41% … 41% of elemol in its essential oil could be one of the best sources for elemol rich essential oil…
Number of citations: 22 www.hindawi.com
H Els - 1955 - research-collection.ethz.ch
… Deshalb haben wir vorerst darauf verzichtet, das Elemol selbst oder ein Derivat desselben eingehender zu untersuchen, das noch … Das in dieser Arbeit verwendete Elemol wurde aus …
Number of citations: 0 www.research-collection.ethz.ch
Y Asakawa, T Ishida, M Toyota, T Takemoto - Xenobiotica, 1986 - Taylor & Francis
… group instead of the loss of a vinyl methyl of elemol. The other signals in 'Hn.mr did not show … An epoxide or a 7,8-glycol of elemol, which was expected as a metabolite of the vinyl group …
Number of citations: 85 www.tandfonline.com
EJ Corey, EA Broger - Tetrahedron Letters, 1969 - Elsevier
… Of special relevance to the application of this reaction to the synthesis of elemol was the … II, a probable precursor of elemol (8), as well as -elemol (I), and this provided additional …
Number of citations: 7 www.sciencedirect.com
SP Bhatia, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
… A toxicologic and dermatologic review of elemol when used as a fragrance ingredient is presented. … In 2006, a complete literature search was conducted on elemol. Online …
Number of citations: 12 www.sciencedirect.com

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